molecular formula C6H10ClF3O B11722122 1-(2-Chloro-1,1,2-trifluoroethoxy)butane

1-(2-Chloro-1,1,2-trifluoroethoxy)butane

Cat. No.: B11722122
M. Wt: 190.59 g/mol
InChI Key: RAIRJHMHXFZQEO-UHFFFAOYSA-N
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Description

1-(2-Chloro-1,1,2-trifluoroethoxy)butane is an organic compound with the molecular formula C6H10ClF3O It is characterized by the presence of a butane chain attached to a trifluoroethoxy group, which is further substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)butane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the butyl group, forming the desired ether compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-1,1,2-trifluoroethoxy)butane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of ethers or amines.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

1-(2-Chloro-1,1,2-trifluoroethoxy)butane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethoxy groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)butane involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-1,1,2-trifluoroethoxy)propane
  • 1-(2-Chloro-1,1,2-trifluoroethoxy)ethane
  • 1-(2-Chloro-1,1,2-trifluoroethoxy)pentane

Uniqueness

1-(2-Chloro-1,1,2-trifluoroethoxy)butane is unique due to its specific combination of a butane chain with a trifluoroethoxy group. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to its shorter or longer chain analogs.

Properties

Molecular Formula

C6H10ClF3O

Molecular Weight

190.59 g/mol

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)butane

InChI

InChI=1S/C6H10ClF3O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3

InChI Key

RAIRJHMHXFZQEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C(F)Cl)(F)F

Origin of Product

United States

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